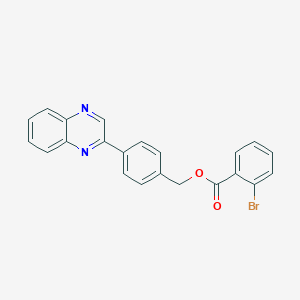![molecular formula C16H13N5O2 B6043764 3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B6043764.png)
3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[222]octane-4,8,8-tricarbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the pyridinyl group: This step often involves a palladium-catalyzed cross-coupling reaction.
Formation of the imino group: This can be done through a condensation reaction with an appropriate amine.
Introduction of the nitrile groups: This step typically involves the use of cyanogen bromide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group or the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Industrial Applications: Potential use in the development of new catalysts or as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Imino-1,7-dimethyl-5-(pyridin-3-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
- 3-Imino-1,7-dimethyl-5-(pyridin-2-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
- 3-Imino-1,7-dimethyl-5-(quinolin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
Uniqueness
The uniqueness of 3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-imino-1,7-dimethyl-5-pyridin-4-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-10-14(2)22-12(11-3-5-21-6-4-11)16(9-19,13(20)23-14)15(10,7-17)8-18/h3-6,10,12,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFFCGJCFRUNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(OC(C(C1(C#N)C#N)(C(=N)O2)C#N)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-methyl-2-pyridin-3-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6043686.png)
![ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6043700.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6043707.png)
![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)
![3-(1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043719.png)
![3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide](/img/structure/B6043724.png)

![3,3,9-Trimethyl-8-phenyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(9),6-diene](/img/structure/B6043737.png)
![2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043738.png)
![4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B6043761.png)
![6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6043778.png)
![N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-4-yl]propanamide](/img/structure/B6043785.png)

![N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6043796.png)
